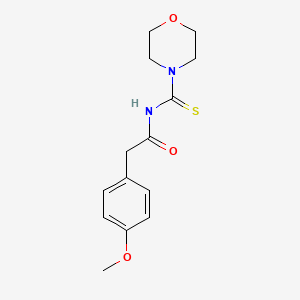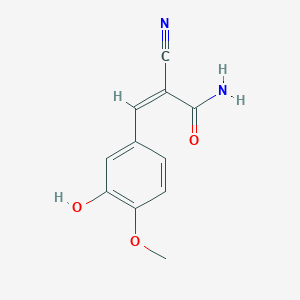
4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole, also known as BCBNP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a pyrazole derivative that has been synthesized using various methods and has shown promising results in different studies.
作用機序
The mechanism of action of 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is not fully understood. However, it has been suggested that 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole may exert its antitumor and antifungal activities by inhibiting the biosynthesis of pyrimidine nucleotides. 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole has also been shown to inhibit the growth of weeds by interfering with the biosynthesis of amino acids.
Biochemical and Physiological Effects:
4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole has been shown to exhibit antitumor and antifungal activities in vitro and in vivo. It has also been shown to inhibit the growth of weeds in agricultural settings. However, the biochemical and physiological effects of 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole on humans and animals are not well understood and require further investigation.
実験室実験の利点と制限
One of the advantages of 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole is its potential as a building block for the synthesis of novel materials with potential applications in electronics and optoelectronics. However, the limitations of 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole include its potential toxicity and the need for further investigation of its biochemical and physiological effects.
将来の方向性
There are several future directions for the study of 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole. One area of research is the development of 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole as a potential antitumor and antifungal agent. Another area of research is the investigation of the potential herbicidal activity of 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole. Additionally, further studies are needed to understand the biochemical and physiological effects of 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole on humans and animals. Finally, the synthesis of novel materials using 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole as a building block is an area of research that shows promise for future applications.
合成法
4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole has been synthesized using various methods, including the reaction of 2-chlorobenzyl bromide with 4-bromo-3-nitropyrazole in the presence of a base or palladium catalyst. Another method involves the reaction of 2-chlorobenzylamine with 4-bromo-3-nitropyrazole in the presence of a base or palladium catalyst. The synthesis of 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole has been optimized to achieve high yields and purity.
科学的研究の応用
4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole has been shown to exhibit antitumor and antifungal activities. It has also been studied as a potential inhibitor of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. In agriculture, 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole has been studied as a potential herbicide due to its ability to inhibit the growth of weeds. In material science, 4-bromo-1-(2-chlorobenzyl)-3-nitro-1H-pyrazole has been used as a building block for the synthesis of novel materials with potential applications in electronics and optoelectronics.
特性
IUPAC Name |
4-bromo-1-[(2-chlorophenyl)methyl]-3-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClN3O2/c11-8-6-14(13-10(8)15(16)17)5-7-3-1-2-4-9(7)12/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQRKLOAFQKGQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)[N+](=O)[O-])Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,5-dimethoxy-N-[3-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B5821664.png)


![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-isopropoxybenzamide](/img/structure/B5821685.png)

![2-[(4-chlorophenyl)thio]-N-(2-fluorophenyl)acetamide](/img/structure/B5821699.png)
![4-acetyl-5-oxo-1,3,4,5-tetrahydro-2H-chromeno[3,4-b]pyridin-9-yl acetate](/img/structure/B5821712.png)


![1-(2-furylmethyl)-2-thioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]dihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5821738.png)
![4-[ethyl(methyl)amino]-2-methoxy-5-methylbenzaldehyde](/img/structure/B5821749.png)
![1-{2-[(4-chlorophenyl)thio]ethyl}-1H-1,2,4-triazole](/img/structure/B5821768.png)
![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5821771.png)
![2-methyl-N'-{4-[(1-methyl-1H-imidazol-2-yl)thio]-3-nitrobenzylidene}benzohydrazide](/img/structure/B5821772.png)